molecular formula C16H14O4 B6378732 4-(4-Ethoxycarbonylphenyl)-2-formylphenol, 95% CAS No. 1111120-71-8

4-(4-Ethoxycarbonylphenyl)-2-formylphenol, 95%

Cat. No. B6378732
CAS RN: 1111120-71-8
M. Wt: 270.28 g/mol
InChI Key: STAOSXLQEIMTBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethoxycarbonylphenyl)-2-formylphenol,95% (4-ECF-95) is an organic compound that has been used in the synthesis of a variety of compounds and has been studied for its potential applications in scientific research. 4-ECF-95 has a molecular weight of 222.25 g/mol and is a white crystalline solid at room temperature. 4-ECF-95 is a versatile building block for organic synthesis, as it can be used to synthesize a variety of compounds including pharmaceuticals, dyes, and agrochemicals. In

Scientific Research Applications

4-(4-Ethoxycarbonylphenyl)-2-formylphenol, 95% has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and agrochemicals. It has also been used as a catalyst for the synthesis of polymers and as a reagent for the synthesis of organic compounds. In addition, 4-(4-Ethoxycarbonylphenyl)-2-formylphenol, 95% has been studied for its potential use in the synthesis of new materials for medical and industrial applications.

Mechanism of Action

4-(4-Ethoxycarbonylphenyl)-2-formylphenol, 95% acts as an electrophile in the synthesis of organic compounds. It is capable of forming covalent bonds with nucleophiles, such as amines and alcohols. The reaction proceeds through a series of steps, including protonation of the electrophile, formation of a covalent bond with the nucleophile, and deprotonation of the product.
Biochemical and Physiological Effects
4-(4-Ethoxycarbonylphenyl)-2-formylphenol, 95% has not been studied for its potential biochemical and physiological effects. As such, its effects on human health and the environment are unknown.

Advantages and Limitations for Lab Experiments

The main advantage of 4-(4-Ethoxycarbonylphenyl)-2-formylphenol, 95% is its versatility in the synthesis of a variety of compounds. It is also relatively inexpensive and easy to obtain. However, it is important to note that 4-(4-Ethoxycarbonylphenyl)-2-formylphenol, 95% is a hazardous material and must be handled with care. In addition, it is important to note that 4-(4-Ethoxycarbonylphenyl)-2-formylphenol, 95% is highly reactive and can be explosive if not handled properly.

Future Directions

The potential future directions for the use of 4-(4-Ethoxycarbonylphenyl)-2-formylphenol, 95% include its use as a catalyst for the synthesis of polymers, its use as a reagent for the synthesis of organic compounds, and its use as a substrate for the synthesis of pharmaceuticals, dyes, and agrochemicals. In addition, 4-(4-Ethoxycarbonylphenyl)-2-formylphenol, 95% could be studied for its potential use in the synthesis of new materials for medical and industrial applications. Finally, further research could be conducted to better understand the biochemical and physiological effects of 4-(4-Ethoxycarbonylphenyl)-2-formylphenol, 95%.

Synthesis Methods

4-(4-Ethoxycarbonylphenyl)-2-formylphenol, 95% is synthesized by the reaction of 4-ethoxycarbonylphenol with formaldehyde in the presence of an acid catalyst. The reaction takes place at temperatures between 70-90°C and a pressure of 1-2 bar. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. The reaction is complete after 2-3 hours and the desired product, 4-(4-Ethoxycarbonylphenyl)-2-formylphenol, 95%, is isolated by filtration.

properties

IUPAC Name

ethyl 4-(3-formyl-4-hydroxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-2-20-16(19)12-5-3-11(4-6-12)13-7-8-15(18)14(9-13)10-17/h3-10,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAOSXLQEIMTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685298
Record name Ethyl 3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethoxycarbonylphenyl)-2-formylphenol

CAS RN

1111120-71-8
Record name Ethyl 3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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